N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-pyran-5-carboxamide
Description
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-pyran-5-carboxamide is a complex organic compound that features a thiadiazole ring, a pyran ring, and a chlorophenyl group
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-pyran-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-12-5-3-10(4-6-12)8-13-18-19-15(22-13)17-14(20)11-2-1-7-21-9-11/h3-6,9H,1-2,7-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVAPIYFYVKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized starting from 4-chlorobenzoic acid. The acid undergoes esterification with methanol, followed by hydrazination to form the corresponding hydrazide.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where the thiadiazole intermediate reacts with chlorobenzyl chloride under basic conditions.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving a suitable dihydropyran precursor and the thiadiazole intermediate.
Final Coupling: The final step involves coupling the pyran-thiadiazole intermediate with a carboxamide group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antiviral or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry:
Mechanism of Action
The exact mechanism of action for N-[5-[(4-chlorophenyl)methyl]-1,3,4-dihydro-2H-pyran-5-carboxamide would depend on its specific application. Generally, compounds with thiadiazole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding . The chlorophenyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole and chlorophenyl moieties but lacks the pyran ring and carboxamide group.
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar thiadiazole structure but with an amine group instead of the pyran and carboxamide.
Uniqueness
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-pyran-5-carboxamide is unique due to the combination of the thiadiazole ring, pyran ring, and chlorophenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
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